Cas no 2448-05-7 ( )
structure
Product Name:
CAS-nummer:2448-05-7
MF:C11H14N2O3
MW:222.240462779999
CID:913119
PubChem ID:347749
Update Time:2025-04-19
Chemische en fysische eigenschappen
Naam en identificatie
-
- Oprea1_795719; AC1L880Q; 3-nitro-benzoic acid isobutylamide; 3-Nitro-benzoesaeure-isobutylamid; MCULE-6492765554; AC1Q1PNU; NSC406580; Oprea1_219599; ZINC00103319; AKOS003862568;
- N-(2-methylpropyl)-3-nitrobenzamide
- NSC-406580
- N-Isobutyl-3-nitrobenzamide
- AKOS003862568
- Oprea1_219599
- DTXSID10324385
- NSC406580
- Oprea1_795719
- 2448-05-7
-
-
- Inchi: 1S/C11H14N2O3/c1-8(2)7-12-11(14)9-4-3-5-10(6-9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14)
- InChI-sleutel: ZRASDWBEKQJAKD-UHFFFAOYSA-N
- LACHT: O=C(C1C=CC=C(C=1)[N+](=O)[O-])NCC(C)C
Berekende eigenschappen
- Exacte massa: 222.10052
- Monoisotopische massa: 222.100442
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 260
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 74.9
Experimentele eigenschappen
- Dichtheid: 1.16
- Kookpunt: 378.2°C at 760 mmHg
- Vlampunt: 182.5°C
- Brekindex: 1.542
- PSA: 72.24
Gerelateerde literatuur
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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